tert-Butyldichlorophosphine

Description

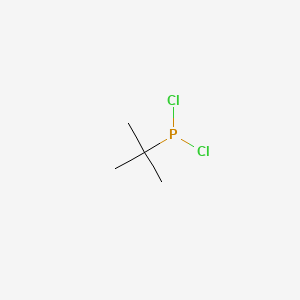

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl(dichloro)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJASRUOIRRDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180639 | |

| Record name | tert-Butyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25979-07-1 | |

| Record name | tert-Butyldichlorophosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25979-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldichlorophosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025979071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyldichlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyldichlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDICHLOROPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4H8CP6FBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyldichlorophosphine

CAS Number: 25979-07-1

This guide provides a comprehensive overview of tert-butyldichlorophosphine, a key building block in modern synthetic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details its properties, safe handling procedures, and critical applications, with a focus on its role in the synthesis of advanced phosphine (B1218219) ligands.

Core Properties and Specifications

This compound is a reactive organophosphorus compound valued for the sterically demanding tert-butyl group it introduces. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 25979-07-1 | [1][2] |

| Molecular Formula | C₄H₉Cl₂P | [1][2] |

| Molecular Weight | 158.99 g/mol | [1][2] |

| Appearance | White to light yellow low melting crystalline mass | [1] |

| Melting Point | 44-49 °C (lit.) | [1] |

| Boiling Point | 142-150 °C (lit.) | [1] |

| Density | 0.766 g/mL at 25 °C | [1][3] |

| Solubility | Soluble in n-pentane, n-hexane, ether, toluene, THF | [1] |

| Water Solubility | Reacts rapidly with water and protic solvents | [1] |

Safety and Handling

Due to its reactivity, proper handling of this compound is critical. It is corrosive, air-sensitive, and reacts violently with water. Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference(s) |

| Pictogram | GHS05 | Corrosion | [1] |

| Signal Word | Danger | [1] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [1] |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1] |

| Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Storage and Handling Protocols:

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The container must be kept tightly closed to prevent contact with air and moisture.[1]

-

Handling: All manipulations should be performed in a fume hood using standard Schlenk line or glovebox techniques. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is essential.[4] An emergency eye wash and safety shower must be readily accessible.

Reactivity and Application in Ligand Synthesis

The primary application of this compound is as a precursor for the synthesis of bulky, electron-rich phosphine ligands. The phosphorus-chlorine bonds are highly susceptible to nucleophilic substitution by organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi). This reaction pathway is fundamental to creating a diverse range of tertiary phosphines (R₂P(t-Bu)).

These bulky phosphine ligands are indispensable in transition metal catalysis, where they are used to enhance the efficiency and selectivity of cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The steric bulk of the tert-butyl group influences the coordination sphere of the metal center, promoting crucial steps in the catalytic cycle like reductive elimination.

Caption: Logical overview of this compound properties and applications.

Experimental Protocols

The following protocols provide examples of the synthesis and use of this compound. All operations must be conducted under an inert atmosphere.

Protocol 1: In Situ Preparation and Reaction for Tertiary Phosphine Borane (B79455) Synthesis

This one-pot procedure details the formation of this compound in situ from PCl₃, followed by reaction with a second Grignard reagent to form a tertiary phosphine, which is then protected as a borane adduct.

Methodology:

-

An oven-dried flask equipped with a magnetic stir bar is charged with anhydrous diethyl ether and purged with argon for 20 minutes.

-

The flask is cooled to 0°C in an ice bath. Phosphorus trichloride (B1173362) (PCl₃, 1.0 equivalent) is added via syringe.

-

tert-Butylmagnesium chloride (t-BuMgCl, 1.0 equivalent) is added dropwise via syringe, and the mixture is stirred at 0°C for 10 minutes.

-

The reaction is warmed to room temperature and stirred for an additional 40 minutes, completing the formation of this compound.

-

The flask is re-cooled to 0°C, and a second Grignard reagent (e.g., methylmagnesium chloride, MeMgCl, 2.2 equivalents) is added dropwise.

-

The mixture is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for 20 minutes.

-

After cooling back to 0°C, a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.2 equivalents) is added dropwise.

-

The reaction is stirred for 10 minutes at 0°C, then warmed to room temperature and stirred for at least 30 minutes.

-

The reaction is quenched by slow addition to a stirred solution of 1 M HCl at 0°C.

-

The product is extracted with diethyl ether, washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Caption: Workflow for the one-pot synthesis of tertiary phosphine boranes.

Protocol 2: Synthesis of Di-tert-butylphenylphosphine (B1296755)

This procedure describes the synthesis of a bulky monoalkyl-diaryl phosphine ligand from a related precursor, di-tert-butylchlorophosphine (B1329828), which can be synthesized from this compound. The principle of substituting a chloride with a Grignard reagent is identical.[5]

Methodology:

-

Prepare phenylmagnesium bromide (PhMgBr) in a 1 L three-necked flask by reacting bromobenzene (B47551) (27 g) with magnesium turnings (5 g) in 400 mL of dry THF under a nitrogen atmosphere. Reflux the mixture for 2 hours and then cool to room temperature.

-

To the freshly prepared Grignard reagent, add tetrakis(triphenylphosphine)palladium(0) (2 g) and stir for 10 minutes.

-

Add di-tert-butylchlorophosphine (33 g) dropwise at room temperature.

-

Reflux the reaction mixture for 3 hours.

-

Cool the flask in an ice-water bath and quench the reaction by the dropwise addition of 200 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Perform a liquid-liquid separation. The organic phase is collected, and the solvent is removed.

-

The crude product is dissolved in methanol (B129727) to induce crystallization.

-

The resulting white solid is collected by filtration to yield di-tert-butylphenylphosphine (36 g, 94.7% yield).[5]

Caption: Role of t-BuPCl₂ in synthesis of ligands for catalytic cycles.

References

- 1. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 5. DI-TERT-BUTYLPHENYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to tert-Butyldichlorophosphine

This technical guide provides a comprehensive overview of tert-butyldichlorophosphine, a versatile reagent in chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and handling procedures.

Core Properties and Formula

This compound, with the CAS number 25979-07-1, is a key intermediate in the synthesis of a wide range of organophosphorus compounds, particularly phosphine (B1218219) ligands that are crucial for catalysis in organic chemistry.[1][2] Its molecular structure is characterized by a central phosphorus atom bonded to a bulky tert-butyl group and two chlorine atoms. This configuration imparts specific reactivity to the molecule, with the chlorine atoms acting as excellent leaving groups, rendering the phosphorus atom electrophilic and susceptible to nucleophilic attack.[3]

The chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C4H9Cl2P |

| Molecular Weight | 158.99 g/mol [1][4] |

| Appearance | White to light yellow crystalline mass[1][5] |

| Melting Point | 44-49 °C[1][6] |

| Boiling Point | 142-150 °C[1] |

| Solubility | Soluble in n-pentane, ether, toluene, n-hexane, and THF[1][7][8][9] |

| IUPAC Name | tert-butyl(dichloro)phosphane[4][8] |

| Synonyms | t-Butyldichlorophosphine, Phosphonous dichloride, P-(1,1-dimethylethyl)-[3][4] |

Applications in Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of mono- and bidentate phosphine ligands. These ligands are integral components of metal complexes used as catalysts in a variety of chemical transformations, including:

-

Cross-Coupling Reactions: Ligands derived from this compound are employed in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Hiyama couplings.[6][10][11]

-

Asymmetric Catalysis: It is a crucial building block for creating chiral phosphine ligands used in asymmetric hydrogenations and other enantioselective reactions, which are vital in pharmaceutical synthesis.[7]

-

Polymerization Reactions: The reagent is also utilized in the preparation of phosphines for catalytic polymerization processes.[7][8]

In the pharmaceutical industry, the introduction of phosphorus-containing moieties can enhance the efficacy or bioavailability of drug molecules, making this compound a valuable tool in drug discovery and development.[3]

Experimental Protocols

A common application of this compound is in the synthesis of more complex phosphine ligands. Below is a representative, detailed protocol for the synthesis of a di-tert-butylarylphosphine, a class of ligands widely used in cross-coupling reactions. This protocol is a composite representation based on general procedures for phosphine synthesis.

Synthesis of a Di-tert-butylarylphosphine from an Aryl Grignard Reagent and this compound

Materials:

-

Aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).

-

Assemble the apparatus under an inert atmosphere (nitrogen or argon).

-

Add a solution of the aryl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Phosphination Reaction:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, prepare a solution of this compound (1.1 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cooled solution of this compound via a cannula. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure di-tert-butylarylphosphine.

-

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the synthesis of a phosphine ligand using this compound.

Caption: A generalized workflow for the synthesis of a phosphine ligand.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Reactivity: It reacts violently with water and protic solvents.[1] All operations should be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[1]

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[1]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere, typically at 2-8°C, to maintain its purity and prevent degradation.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. 叔-丁基二氯磷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of tert-Butyldichlorophosphine from Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyldichlorophosphine, a key intermediate in the production of bulky phosphine (B1218219) ligands essential for various catalytic processes in pharmaceutical and materials science research. This document details the prevalent synthetic methodologies, focusing on the reaction of phosphorus trichloride (B1173362) with organometallic reagents. Emphasis is placed on providing detailed experimental protocols, comparative quantitative data, and visual representations of the core chemical processes to facilitate a thorough understanding and practical application of these methods.

Introduction

This compound [(CH₃)₃CPCl₂], CAS No. 25979-07-1, is a versatile organophosphorus compound widely utilized in the synthesis of specialized phosphine ligands.[1] These ligands are integral to a multitude of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, which are fundamental in the construction of complex organic molecules, particularly in the development of novel pharmaceutical agents.[2][3] The steric bulk of the tert-butyl group imparts unique electronic and steric properties to the resulting phosphine ligands, influencing the reactivity and selectivity of the catalytic cycle.[1]

The primary industrial and laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with a tert-butyl nucleophile. The most common approach utilizes a Grignard reagent, specifically tert-butylmagnesium chloride (t-BuMgCl).[4] However, the high reactivity of the Grignard reagent presents a significant challenge in controlling the selectivity of the reaction, often leading to the formation of over-alkylated byproducts such as di-tert-butylchlorophosphine (B1329828) and tri-tert-butylphosphine.[5][6]

An alternative approach that addresses this selectivity issue involves the use of less nucleophilic organozinc reagents.[7] This guide will explore both the Grignard and organozinc methodologies, providing detailed protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route for this compound is primarily dictated by the desired selectivity, scalability, and the availability of starting materials. The following table summarizes the key quantitative parameters associated with the primary synthetic methods.

| Synthesis Method | Organometallic Reagent | Key Reaction Conditions | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Grignard Route | tert-Butylmagnesium chloride (t-BuMgCl) | Stoichiometric control of Grignard reagent; Low temperature (-78 °C to 0 °C) | 50-70 | >95 (after purification) | Readily available and inexpensive starting materials. | Difficult to control selectivity; formation of over-alkylated byproducts. |

| Organozinc Route | tert-Butylzinc chloride (t-BuZnCl) | In-situ generation of organozinc reagent; Milder reaction conditions | 60-85 | >98 | High selectivity for the mono-alkylated product; tolerance of various functional groups. | Requires an additional transmetallation step; organozinc reagents can be more sensitive. |

Experimental Protocols

Synthesis of this compound via the Grignard Route

This one-pot procedure focuses on the careful control of stoichiometry and temperature to maximize the yield of the desired mono-substituted product.

Materials:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) solution (e.g., 1.0 M in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexane

-

Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Cooling and Reagent Addition: Charge the flask with a solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slow Addition of Grignard Reagent: Slowly add a solution of tert-butylmagnesium chloride (0.95 eq) to the cooled PCl₃ solution via the dropping funnel over a period of 1-2 hours. It is critical to maintain a low temperature to minimize the formation of di- and tri-substituted byproducts.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane. Combine the organic layers and wash with brine.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure. Collect the fraction corresponding to this compound (boiling point: 142-150 °C at atmospheric pressure; this will be significantly lower under vacuum).[8]

Synthesis of this compound via the Organozinc Route (Adapted from Aryl Derivative Synthesis)

This method offers higher selectivity due to the lower nucleophilicity of the organozinc reagent.[7]

Materials:

-

tert-Butyl chloride or bromide

-

Zinc dust (activated)

-

Anhydrous Lithium Chloride (LiCl)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried Schlenk flask under an inert atmosphere, suspend activated zinc dust and anhydrous lithium chloride in anhydrous THF. Add tert-butyl chloride or bromide and stir the mixture at room temperature until the formation of the organozinc reagent is complete (this can be monitored by GC analysis of quenched aliquots).

-

Reaction with PCl₃: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet, dissolve phosphorus trichloride (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Addition of Organozinc Reagent: Slowly add the freshly prepared tert-butylzinc chloride solution to the cooled PCl₃ solution via cannula or a dropping funnel.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. The workup procedure is similar to the Grignard route, involving quenching with saturated ammonium chloride, extraction, drying, and solvent removal.

-

Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizing the Synthesis and Workflow

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the core reaction pathway and the general experimental workflow.

Caption: Reaction pathway for the Grignard synthesis.

Caption: A generalized experimental workflow.

Conclusion

The synthesis of this compound from phosphorus trichloride is a critical process for accessing a wide range of bulky phosphine ligands. While the Grignard route is the most established method, it requires careful control to achieve good selectivity for the desired mono-substituted product. The use of organozinc reagents presents a promising alternative with improved selectivity, albeit with the requirement of an additional synthetic step. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate for their research and development endeavors. Careful attention to anhydrous and inert reaction conditions is paramount for the success of either method.

References

- 1. dspace.ncl.res.in [dspace.ncl.res.in]

- 2. Purification [chem.rochester.edu]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajuronline.org [ajuronline.org]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. US7847126B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 7. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

Spectral Analysis of tert-Butyldichlorophosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyldichlorophosphine, a reactive organophosphorus compound. Due to its air and moisture sensitivity, specialized handling and analytical techniques are required for accurate characterization. This document compiles available spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the molecular framework and the electronic environment of the phosphorus atom.

Spectral Data

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent | Reference |

| ¹H | ~1.3 | Doublet | ³J(P,H) ≈ 15 | CDCl₃ | Predicted |

| ¹³C | C(CH₃)₃: ~35C(CH₃)₃: ~45 | DoubletDoublet | ²J(P,C) ≈ 20¹J(P,C) ≈ 40 | CFCl₃ | [1] |

| ³¹P | ~202 | Singlet | - | Neat | [2][3] |

Note: Specific, experimentally verified chemical shifts and coupling constants for ¹H and ¹³C NMR of this compound are not widely available in the public domain. The values presented are based on typical ranges for similar organophosphorus compounds and data from spectral databases which may not be fully assigned. The ¹H NMR data is a prediction based on known phosphorus-hydrogen coupling.[4] The ³¹P NMR chemical shift is referenced from spectral databases.[2][3]

Experimental Protocol: NMR Spectroscopy of Air-Sensitive Phosphines

Given the reactivity of this compound, all sample preparation and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Materials and Equipment:

-

NMR spectrometer (e.g., Bruker, Jeol, Varian)[2]

-

5 mm NMR tubes with J. Young valve or equivalent airtight seal

-

Glovebox or Schlenk line

-

Anhydrous, degassed deuterated solvent (e.g., CDCl₃, C₆D₆)

-

Gastight syringes and needles

-

Internal standard (optional, e.g., tetramethylsilane, TMS)

Procedure:

-

Dry the NMR tube and J. Young valve in an oven at >100 °C overnight and allow to cool under vacuum or in a desiccator.

-

In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound to the NMR tube.

-

Using a gastight syringe, add the required volume of anhydrous, degassed deuterated solvent to the NMR tube.

-

If using an internal standard, add it at this stage.

-

Securely close the NMR tube with the J. Young valve.

-

The sample can now be safely transported to the NMR spectrometer.

-

Acquire the ¹H, ¹³C, and ³¹P NMR spectra using standard acquisition parameters. For ³¹P NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the tert-butyl group and the phosphorus-chlorine bonds.

Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2970 - 2870 | Strong | C-H stretching (tert-butyl) |

| 1460 | Medium | C-H bending (asymmetric, CH₃) |

| 1370 | Medium | C-H bending (symmetric, CH₃) |

| ~810 | Medium-Strong | P-Cl stretching (asymmetric) |

| ~750 | Medium-Strong | P-Cl stretching (symmetric) |

| 550 - 450 | Medium | C-P stretching |

Note: The provided assignments are based on characteristic vibrational frequencies for organophosphorus compounds. Specific peak positions can be found by referencing available ATR-IR spectra.[2]

Experimental Protocol: FT-IR Spectroscopy of Reactive Organophosphorus Compounds

Due to its sensitivity to moisture and air, Attenuated Total Reflectance (ATR) FT-IR is the preferred method for analyzing this compound as it requires minimal sample preparation.

Materials and Equipment:

-

FT-IR spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[2]

-

Glovebox or a fume hood with an inert gas purge

-

Spatula and pipette

Procedure:

-

Ensure the ATR crystal is clean and a background spectrum has been collected.

-

Inside a glovebox or under a stream of inert gas, carefully place a small amount of solid or a drop of liquid this compound onto the ATR crystal.

-

If the sample is solid, use the anvil to ensure good contact with the crystal.

-

Immediately acquire the FT-IR spectrum.

-

After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., hexane (B92381) or chloroform) and then a final rinse with isopropanol (B130326) or ethanol, ensuring all residue is removed. All cleaning should be performed in a well-ventilated area.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 158/160/162 | Low | [C₄H₉PCl₂]⁺ (Molecular ion) |

| 123/125 | Medium | [C₄H₉PCl]⁺ |

| 103 | Low | [PCl₂]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | Medium | [C₃H₅]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments. The fragmentation pattern is based on typical fragmentation of organophosphorus halides and the stability of the tert-butyl cation.[5]

Experimental Protocol: GC-MS Analysis of Chlorophosphines

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Materials and Equipment:

-

GC-MS system with an electron ionization (EI) source

-

A suitable capillary column (e.g., non-polar or medium-polarity)

-

Anhydrous solvent for sample dilution (e.g., hexane, dichloromethane)

-

Autosampler vials with septa

-

Glovebox or Schlenk line for sample preparation

Procedure:

-

Prepare a dilute solution of this compound in an anhydrous solvent under an inert atmosphere.

-

Transfer the solution to an autosampler vial and seal it immediately.

-

Set up the GC-MS method with appropriate parameters for the inlet, column oven temperature program, and mass spectrometer.

-

Inlet: Use a split/splitless inlet, typically in split mode to avoid overloading the column. A fast injection is recommended to minimize residence time in the hot inlet.

-

Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a suitable final temperature (e.g., 200-250 °C).

-

Mass Spectrometer: Acquire data in full scan mode over a relevant m/z range (e.g., 35-200 amu).

-

-

Inject the sample and acquire the data.

-

Analyze the resulting chromatogram and mass spectrum of the peak corresponding to this compound.

Workflow and Data Integration

The characterization of this compound involves a logical workflow integrating the data from these different spectral techniques to confirm the structure and purity of the compound.

This integrated approach, combining NMR for detailed structural information, IR for functional group identification, and MS for molecular weight and fragmentation analysis, provides a robust characterization of this compound. The use of appropriate experimental protocols for handling this air-sensitive compound is critical for obtaining high-quality and reliable spectral data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C4H9Cl2P | CID 117690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. t-Butyldichlorophosphine [webbook.nist.gov]

Navigating the Terrain of tert-Butyldichlorophosphine: A Comprehensive Technical Guide to Safety and Handling

For Immediate Release

A crucial but hazardous reagent in modern synthetic chemistry, tert-Butyldichlorophosphine [(CH₃)₃CPCl₂], demands meticulous handling and a thorough understanding of its properties to ensure laboratory safety and experimental success. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core safety protocols, handling procedures, and experimental considerations for this versatile compound.

This compound is a key intermediate in the synthesis of a wide array of organophosphorus compounds, particularly phosphine (B1218219) ligands that are indispensable in metal-catalyzed cross-coupling reactions. Its utility, however, is matched by its significant reactivity and hazardous nature, necessitating stringent safety measures.

Physicochemical and Hazard Profile

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 25979-07-1 | |

| Molecular Formula | C₄H₉Cl₂P | |

| Molecular Weight | 158.99 g/mol | |

| Appearance | White to light yellow crystalline mass | |

| Melting Point | 44-49 °C | |

| Boiling Point | 142-150 °C | |

| Solubility | Soluble in n-pentane, ether, and toluene (B28343) |

Table 2: Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | Danger | H318: Causes serious eye damage. |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |

| Flammable Liquid (Category 2) | GHS02 | Danger | H225: Highly flammable liquid and vapour. |

Note: Hazard classifications may vary slightly between suppliers.

Safe Handling and Storage Protocols

Due to its reactivity with water and air, as well as its corrosive nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of potential splashes, additional protective clothing may be necessary.

-

Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used.

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.

-

Store away from incompatible materials such as water, strong oxidizing agents, and protic solvents.

The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response: A spill of this compound requires a calm and systematic response. The following decision tree outlines the appropriate actions.

Experimental Protocols: Synthesis of a tert-Butyl-Substituted Phosphine Ligand and its Application in a Suzuki-Miyaura Coupling

The primary use of this compound is as a precursor to phosphine ligands. Below are representative experimental protocols for the synthesis of such a ligand and its subsequent use in a cross-coupling reaction.

Part 1: Synthesis of Di-tert-butylphenylphosphine (B1296755)

This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Standard glassware for inert atmosphere chemistry

Methodology:

-

To a stirred solution of this compound (1 equivalent) in anhydrous diethyl ether at -78 °C, slowly add a solution of phenylmagnesium bromide (2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or crystallization to yield di-tert-butylphenylphosphine.

Part 2: Suzuki-Miyaura Coupling using an in situ prepared Palladium/Di-tert-butylphenylphosphine Catalyst

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂]

-

Di-tert-butylphenylphosphine (prepared in Part 1)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene/water mixture)

Methodology:

-

In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.2 equivalents), and base (2 equivalents).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 equivalents) and di-tert-butylphenylphosphine (0.02 equivalents) in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction vessel.

-

Add the solvent mixture (e.g., toluene and water) and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a powerful reagent with significant applications in synthetic chemistry. However, its hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its reactivity, employing proper personal protective equipment, and following established handling and emergency procedures, researchers can safely harness the synthetic potential of this valuable chemical. This guide serves as a foundational resource to promote a culture of safety and responsibility in the laboratory.

Disclaimer: This document is intended for informational purposes only and does not constitute a substitute for comprehensive safety training and a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before working with any hazardous chemical.

In-Depth Technical Guide: The Reactivity of tert-Butyldichlorophosphine with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyldichlorophosphine ((CH₃)₃CPCl₂) is a highly reactive organophosphorus compound widely utilized as a precursor in the synthesis of various phosphine (B1218219) ligands and other organophosphorus derivatives. Its reactivity is dominated by the electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack by protic solvents. This technical guide provides a comprehensive overview of the reactivity of this compound with common protic solvents, including water, alcohols, and primary and secondary amines. The document details the reaction mechanisms, presents available quantitative data in structured tables, and provides cited experimental protocols for key reactions.

Introduction

This compound is a key building block in organophosphorus chemistry, valued for the introduction of the bulky and electron-donating tert-butyl group onto a phosphorus center.[1] The two chlorine atoms are excellent leaving groups, rendering the phosphorus atom highly electrophilic and reactive towards nucleophiles.[1] Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (such as oxygen or nitrogen), act as potent nucleophiles in these reactions.

This guide will systematically explore the reactions of this compound with water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). Understanding these reactions is crucial for the safe handling of this compound and for its effective use in synthetic chemistry. The reactions are generally fast and exothermic, often requiring careful temperature control and inert atmosphere conditions to prevent unwanted side reactions and ensure product purity.[2][3]

Reaction with Water (Hydrolysis)

The reaction of this compound with water is a vigorous and rapid hydrolysis process that leads to the formation of tert-butylphosphonous acid. The reaction proceeds in a stepwise manner, with the initial substitution of one chloride ion by a hydroxyl group, followed by the substitution of the second chloride.

Reaction Pathway:

Due to the high reactivity, detailed kinetic studies on the hydrolysis of this compound are scarce in publicly available literature. The reaction is generally considered to be instantaneous at room temperature.

Experimental Protocol: General Hydrolysis

No specific detailed protocol for the controlled hydrolysis of this compound to tert-butylphosphonous acid was found in the searched literature. The high reactivity suggests that the reaction is typically avoided or carried out in situ with careful control of stoichiometry and temperature, likely at very low temperatures to moderate the reaction rate.

Reaction with Alcohols (Alcoholysis)

The alcoholysis of this compound proceeds in a similar stepwise manner to hydrolysis, yielding tert-butylphosphonous acid esters. The reaction with one equivalent of an alcohol (ROH) produces a monoester, while an excess of the alcohol or the use of a base to scavenge the generated HCl leads to the formation of the diester.

Reaction Pathway:

Quantitative Data: Reaction with Alcohols

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Methylphosphonic dichloride | Ethanol (B145695) | N,N-diethylaniline | Diethyl methylphosphonite | 82% | [4] |

| Methylphosphonic dichloride | Various Alcohols (C1-C4) | Tertiary Amine (pKa > 10) | Dialkyl methylphosphonite | High | [4] |

Table 1: Yields for the alcoholysis of a related dichlorophosphine.

Experimental Protocol: Synthesis of a Chloro-phosphinite Reagent from Sodium Ethoxide

This protocol describes the reaction of this compound with sodium ethoxide, a salt of ethanol, which is indicative of the reactivity with the alcohol's conjugate base.[5]

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous diethyl ether (or other suitable inert solvent)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide in anhydrous diethyl ether is prepared or a commercially available solution is used.

-

The flask is cooled to a low temperature (e.g., -78 °C or 0 °C) using a suitable cooling bath.

-

A solution of this compound in anhydrous diethyl ether is added dropwise to the stirred solution of sodium ethoxide under a nitrogen atmosphere.

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude chloro-phosphinite product.

-

The product can be purified by distillation under reduced pressure.

Note: This is a generalized procedure based on the named reaction. Specific quantities, reaction times, and temperatures would need to be optimized for the desired scale and purity.

Reaction with Amines (Aminolysis)

The aminolysis of this compound with primary or secondary amines leads to the formation of aminophosphines. The reaction is analogous to hydrolysis and alcoholysis, with the stepwise replacement of the chlorine atoms by the amino group. The use of at least two equivalents of the amine is common, where one equivalent acts as the nucleophile and the second acts as a base to neutralize the generated HCl. Alternatively, a non-nucleophilic tertiary amine can be used as an acid scavenger.

Reaction Pathway:

Quantitative Data: Reaction with Amines

Detailed quantitative data for the aminolysis of this compound with simple primary and secondary amines is not extensively reported in the searched literature. However, the synthesis of various aminophosphine (B1255530) ligands from dichlorophosphines is a common transformation, generally proceeding in good to excellent yields.

Experimental Protocol: General Aminolysis

The following is a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., propylamine, diethylamine) (2.2 equivalents)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, hexane, or toluene)

Procedure:

-

A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The primary or secondary amine (2.2 equivalents) is dissolved in the anhydrous solvent and the solution is cooled to 0 °C.

-

A solution of this compound (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred amine solution under a nitrogen atmosphere, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude aminophosphine product.

-

The product can be purified by distillation under reduced pressure.

Note: The reaction is exothermic and the addition of this compound should be done slowly to control the temperature. The exact reaction time and purification method will depend on the specific amine used.

Safety and Handling

This compound is a corrosive, flammable, and moisture-sensitive compound.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6] Due to its high reactivity with water, all glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

Conclusion

This compound exhibits high reactivity towards protic solvents, readily undergoing hydrolysis, alcoholysis, and aminolysis. These reactions are driven by the electrophilicity of the phosphorus atom and result in the substitution of the chloro groups with hydroxyl, alkoxy, or amino functionalities, respectively. While detailed kinetic data is limited, the reactions are known to be rapid and are fundamental to the use of this compound as a versatile reagent in the synthesis of a wide range of organophosphorus compounds. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving desired products in high yields.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 25979-07-1 [m.chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. CN105949239A - Preparation method of dialkyl methylphosphonite - Google Patents [patents.google.com]

- 5. This compound 98 25979-07-1 [sigmaaldrich.com]

- 6. 叔-丁基二氯磷 98% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of tert-Butyldichlorophosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of tert-butyldichlorophosphine (t-BuPCl2), a crucial reagent in organic synthesis, particularly in the formation of phosphine (B1218219) ligands. Due to its reactivity, especially its sensitivity to air and moisture, understanding its solubility in appropriate organic solvents is paramount for its effective use in research and development. This document consolidates available solubility data, outlines general experimental considerations for its handling and use in solution, and presents logical workflows for laboratory procedures. While precise quantitative solubility data is not widely published, this guide offers a thorough qualitative assessment based on supplier information and chemical properties.

Introduction

This compound (CAS No: 25979-07-1) is a versatile organophosphorus compound widely utilized as a precursor for the synthesis of various phosphine ligands, which are integral to numerous transition metal-catalyzed reactions.[1][2][3] Its bulky tert-butyl group imparts unique steric and electronic properties to the resulting phosphine ligands. A critical aspect of working with this reagent is its high reactivity; it is sensitive to both air and moisture, reacting rapidly with water and other protic solvents.[1][2][3][4] This necessitates careful selection of anhydrous, aprotic organic solvents to ensure the integrity of the compound during reactions. This guide aims to provide comprehensive information on its solubility profile to aid in experimental design and execution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C4H9Cl2P |

| Molecular Weight | 158.99 g/mol [1] |

| Appearance | White to light yellow low melting crystalline mass[1][2][3][4] |

| Melting Point | 44-49 °C (lit.)[1][2][3][5] |

| Boiling Point | 142-150 °C[1][2][3][4] |

| Sensitivity | Air and moisture sensitive[2][3][6] |

Solubility Data

The following table summarizes the known solubility of this compound in common organic solvents.

| Solvent | Qualitative Solubility | Quantitative Data (at 25 °C) |

| n-Pentane | Soluble[1][2][3][6][7] | Not Available |

| n-Hexane | Soluble[2][3][6][7] | Not Available |

| Diethyl Ether | Soluble[1][2][3][6][7] | Commercially available as a 1.0 M solution[8][9] |

| Toluene | Soluble[1][2][3][4][6][7] | Not Available |

| Tetrahydrofuran (THF) | Soluble[2][3][6][7] | Not Available |

| Water | Reacts[1][2][3][4][6][7] | Not Applicable |

| Protic Solvents (e.g., alcohols) | Reacts[1][4] | Not Applicable |

The commercial availability of a 1.0 M solution in diethyl ether indicates a high degree of solubility in this solvent.[8][9]

Experimental Protocols: General Considerations for Solubility Determination and Use in Solution

Due to the absence of specific, published experimental protocols for determining the quantitative solubility of this compound, a generalized methodology is proposed. This protocol is based on standard laboratory practices for handling air- and moisture-sensitive reagents.

Objective: To prepare a solution of this compound of a desired concentration in an anhydrous, aprotic solvent for use in a chemical reaction.

Materials:

-

This compound

-

Anhydrous aprotic solvent (e.g., diethyl ether, THF, toluene)

-

Schlenk flask or other suitable oven-dried glassware

-

Syringes and needles (oven-dried)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Septa

Methodology:

-

Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator.

-

Inert Atmosphere: Assemble the glassware while hot and immediately place it under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox.

-

Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.

-

Reagent Transfer: As this compound is a low-melting solid, it can be handled as a solid in a glovebox or as a liquid.

-

If handling as a solid (in a glovebox): Weigh the desired amount of this compound in the glovebox and add it directly to the flask containing the solvent.

-

If handling as a liquid: Gently warm the reagent bottle until the contents are molten. Using a dry, pre-warmed syringe, draw up the required volume of the liquid and add it to the reaction flask. The density of this compound is approximately 0.766 g/mL at 25 °C, though this is for a 1.0M solution in diethyl ether and the neat density may vary.

-

-

Dissolution: Stir the mixture under an inert atmosphere until the this compound is fully dissolved.

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the handling and use of this compound.

Caption: Experimental workflow for preparing a solution of this compound.

Caption: Solvent compatibility for this compound.

Conclusion

This compound is a highly valuable reagent in chemical synthesis, characterized by its high solubility in common anhydrous, aprotic organic solvents such as ethers and hydrocarbons. While quantitative solubility data remains largely unreported, its miscibility in these solvents allows for straightforward preparation of solutions for various synthetic applications. The primary consideration for researchers is not the extent of its solubility in these compatible solvents, but rather the rigorous exclusion of air and moisture, with which it readily reacts. The provided general handling protocols and workflow diagrams serve as a useful guide for the safe and effective use of this important compound.

References

- 1. This compound | 25979-07-1 [chemicalbook.com]

- 2. This compound CAS#: 25979-07-1 [m.chemicalbook.com]

- 3. This compound CAS#: 25979-07-1 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 98 25979-07-1 [sigmaaldrich.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. 1.0 M in diethyl ether, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1.0 M in diethyl ether, liquid | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to tert-Butyldichlorophosphine: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Butyldichlorophosphine, a versatile organophosphorus compound with significant applications in chemical synthesis and drug discovery. This document details its commercial availability from leading suppliers, provides a thorough experimental protocol for its synthesis, and explores its utility as a precursor in the formation of specialized ligands and complex molecules relevant to pharmaceutical development.

Commercial Availability and Suppliers

This compound (CAS No. 25979-07-1) is commercially available from a range of chemical suppliers worldwide. It is typically offered in various quantities and purities to suit diverse research and development needs. Researchers can procure this reagent from major chemical manufacturers and distributors. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Product Name | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | This compound | 98% | 1g, 10g, 50g |

| Thermo Fisher Scientific | This compound, 98% | ≥97.5% (GC) | 1g, 10g, 50g |

| Strem Chemicals | t-Butyldichlorophosphine, 98% | 98% | 2g, 10g |

| Cenmed | Tert Butyldichlorophosphine 98% | 98% | 1g, 10g |

| Amitychem Corporation | tert-butyl(dichloro)phosphane | Industrial Grade/95% | Inquire for details |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A clear understanding of the physical properties and safety considerations is paramount when handling this compound. This compound is known to be sensitive to air and moisture, necessitating careful storage and handling under an inert atmosphere.[1]

| Property | Value | Reference |

| Molecular Formula | C4H9Cl2P | [2][3] |

| Molecular Weight | 158.99 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline or fused solid | [2][3] |

| Melting Point | 44-49 °C | [4][5] |

| Boiling Point | 142-150 °C | [3] |

| Solubility | Soluble in n-pentane, n-hexane, ether, toluene, THF. Reacts with water. | [3][6] |

| Hazard Classifications | Skin Corrosion/Irritation, Category 1B | [4][5] |

| Signal Word | Danger | [4][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [4][5] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [4][5] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [3][6] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the in-situ preparation of this compound from phosphorus trichloride (B1173362) and tert-butylmagnesium chloride. The subsequent reactions to form dialkylphosphine boranes are also described to illustrate a common synthetic application.

Materials:

-

Phosphorus trichloride (PCl3)

-

tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Borane (B79455) tetrahydrofuran complex solution (BH3·THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox

-

Round-bottom flasks, syringes, magnetic stirrer, and other standard laboratory glassware

Procedure: [2]

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Initial Reaction: In the reaction flask, place a solution of phosphorus trichloride in anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Grignard Addition: Slowly add one equivalent of tert-butylmagnesium chloride solution to the stirred PCl3 solution via the dropping funnel over a period of 10 minutes, ensuring the temperature remains at 0 °C.

-

Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 40 minutes. At this stage, the reaction mixture contains the in-situ generated this compound.

For the synthesis of a subsequent product, such as t-butyldialkylphosphine borane, the protocol would continue as follows:

-

Second Grignard Addition: Cool the reaction mixture back to 0 °C. Add two equivalents of a second Grignard reagent (e.g., methylmagnesium bromide or ethylmagnesium bromide) dropwise via syringe. Stir for 10 minutes at 0 °C, then warm to room temperature and stir for another 20 minutes.

-

Borane Protection: Cool the mixture again to 0 °C and add borane tetrahydrofuran complex solution dropwise. Stir at 0 °C for 10 minutes, then warm to room temperature and stir for at least 3 hours.

-

Quenching and Extraction: Slowly and carefully quench the reaction by adding it to a stirred solution of 1 M HCl at 0 °C. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution by rotary evaporation. Further remove residual solvent under vacuum to yield the crude product, which can be purified by appropriate methods such as distillation or chromatography.

Applications in Chemical Synthesis

This compound is a valuable building block for the synthesis of a variety of organophosphorus compounds, which are widely used as ligands in catalysis and as intermediates in the preparation of complex molecules.[6][7]

Synthesis of Phosphine (B1218219) Ligands

One of the primary applications of this compound is in the preparation of bulky phosphine ligands. These ligands are crucial in transition metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and development.[8][9] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings often rely on phosphine ligands to stabilize the metal center and facilitate the catalytic cycle.[5][8]

Precursor to Pincer Ligands

This compound can be used to synthesize tert-butyl functionalized PCP pincer ligands.[8][10] These tridentate ligands form highly stable complexes with transition metals and are used in a variety of catalytic transformations.

The general synthetic approach involves the reaction of this compound with a suitable di-lithiated or di-Grignard reagent derived from a 1,3-disubstituted aromatic core.

Caption: Synthesis of a PCP pincer ligand.

Formation of Dihydrobenzooxaphosphole Core

This reagent is also utilized in the synthesis of P-chiral dihydrobenzooxaphosphole cores, which are important structural motifs in certain classes of chiral ligands used in asymmetric catalysis.[8][9]

Caption: Pathway to Dihydrobenzooxaphosphole.

Role in Drug Development

The versatility of this compound as a precursor to complex phosphine ligands directly impacts drug discovery and development. The ligands synthesized from this reagent are instrumental in facilitating challenging chemical transformations that are often required to construct the carbon skeletons of drug candidates. The steric bulk provided by the tert-butyl group can significantly influence the selectivity and efficiency of catalytic reactions, enabling the synthesis of complex molecules with high precision.[11]

The development of novel organophosphorus compounds, for which this compound is a key starting material, is an active area of research with potential applications in creating new enzyme inhibitors and antiviral agents.[6] The ability to introduce phosphorus-containing functionalities into molecules allows for the fine-tuning of their biological activities and pharmacokinetic properties.

Caption: Role in the drug development workflow.

References

- 1. experimental chemistry - Preparation of tertiary Grignard reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. ajuronline.org [ajuronline.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound 98 25979-07-1 [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Di-tert-butylchlorophosphane synthesis - chemicalbook [chemicalbook.com]

- 11. This compound|CAS 25979-07-1|High-Purity [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of tert-Butyldichlorophosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for tert-butyldichlorophosphine (CAS No. 25979-07-1), a critical reagent in various chemical syntheses. Adherence to proper handling and storage protocols is paramount to ensure the reagent's integrity and the safety of laboratory personnel.

Core Properties and Stability Profile

This compound is a white to light yellow crystalline solid with a low melting point.[1] It is a highly reactive compound, particularly sensitive to air and moisture, which dictates stringent storage and handling requirements.[2][3][4] Its reactivity is a key aspect of its utility in synthesizing phosphine (B1218219) ligands for various catalytic reactions.[4][5][6][7][8]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H9Cl2P | [1] |

| Molecular Weight | 158.99 g/mol | [1] |

| Appearance | White to light yellow crystalline mass/powder | [1][3][4][7] |

| Melting Point | 44-49 °C | [1][2][4][5][6][7][9] |

| Boiling Point | 142-150 °C | [1][2][4][6][7] |

| Solubility | Soluble in n-pentane, n-hexane, ether, toluene, THF | [1][4][6][7][8] |

Reactivity and Incompatibilities

| Condition/Substance | Reactivity | Source |

| Water/Moisture | Reacts violently, liberates toxic gas | [1][2][4][6][7][8][10] |

| Protic Solvents | Reacts rapidly | [1][4][6][7] |

| Air | Air sensitive | [2][3][4][10][11] |

| Strong Oxidizing Agents | Incompatible | [2][10] |

Recommended Storage and Handling Protocols

To maintain its purity and prevent degradation, this compound must be stored under specific conditions.[1] The primary considerations are the exclusion of moisture and air, and temperature control.

Storage Conditions

| Parameter | Recommendation | Source |

| Temperature | 2-8°C | [1][4][6][7] |

| Atmosphere | Inert gas (e.g., nitrogen or argon) | [1][2][3][4][6][7][11] |

| Container | Tightly closed in a dry, well-ventilated place | [2][3][11] |

Handling Precautions

Given its reactivity, all handling of this compound should be conducted in a controlled environment.

-

Work Area: Use a well-ventilated fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Dispensing: Handle under an inert atmosphere, for example, within a glovebox.

-

Spills: Cover spills with a suitable non-flammable absorbing material. Do not use water to clean up spills.[11]

Logical Flow of Stability and Handling Considerations

The following diagram illustrates the key factors influencing the stability of this compound and the necessary handling precautions.

Caption: Logical workflow for ensuring the stability and safe handling of this compound.

Experimental Protocols for Stability Assessment

Detailed, proprietary experimental protocols for determining the stability of this compound are not publicly available. However, standard methodologies for assessing the stability of air- and moisture-sensitive compounds would generally include:

-

Accelerated Stability Studies: Storing samples at elevated temperatures and various humidity levels to observe decomposition over a shorter timeframe. Analysis could be performed using techniques like Gas Chromatography (GC) to monitor purity or Nuclear Magnetic Resonance (NMR) spectroscopy to identify degradation products.

-

Long-Term Stability Studies: Storing samples under the recommended storage conditions (2-8°C, inert atmosphere) and testing at regular intervals to determine the shelf life.

-

Compatibility Studies: Co-storing the compound with various materials (e.g., different solvents, potential reactants) to assess for any reactions or degradation.

It is crucial for researchers to perform their own quality control and stability assessments, especially when using this reagent in sensitive applications or after prolonged storage.

References

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 25979-07-1 [m.chemicalbook.com]

- 5. tert-ブチルジクロロホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 25979-07-1 [chemicalbook.com]

- 7. This compound CAS#: 25979-07-1 [amp.chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. tert-ブチルジクロロホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. georganics.sk [georganics.sk]

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Phosphine Ligands from tert-Butyldichlorophosphine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of P-chiral phosphine (B1218219) ligands, a critical class of molecules in asymmetric catalysis, starting from the readily available precursor, tert-butyldichlorophosphine. The methodologies described herein are particularly relevant for the development of novel catalytic systems for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.

Introduction

P-chiral phosphine ligands, particularly those bearing sterically demanding groups like tert-butyl, are highly effective in a wide range of transition-metal-catalyzed asymmetric reactions.[1][2] Their unique steric and electronic properties create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of chiral products.[3] This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereochemistry.[3]